(E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one
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Description
(E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one, also known as ISQ, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of quinoxaline derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Properties
(E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one: exhibits potent antimicrobial activity. Researchers have synthesized and characterized this compound, evaluating its effects against both fungal and bacterial pathogens . Notably:
Boronic Acid Derivatives
Another interesting application involves the boronic acid derivative (E)-(4-isopropylstyryl)boronic acid . Although not directly related to the quinoxalinone compound, it shares structural features. Researchers have investigated its properties, including boiling point, melting point, and density . While this specific derivative may not be identical to the target compound, exploring related boronic acids could provide valuable insights.
Other Potential Applications
While the literature primarily highlights antimicrobial properties, additional investigations could uncover novel applications. Consider exploring:
Elagawany, M., Hegazy, L., Cao, F., Donlin, M. J., Rath, N., Tavis, J., & Elgendy, B. (2018). Identification of 4-isopropyl-thiotropolone as a novel anti-microbial: Regioselective synthesis, NMR characterization, and biological evaluation. RSC Advances, 8, 29967-29975. DOI: 10.1039/c8ra06297h ChemicalBook. (n.d.). (E)-(4-Isopropylstyryl)boronic acid. Retrieved from ChemicalBook
properties
IUPAC Name |
1-methyl-3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14(2)16-11-8-15(9-12-16)10-13-18-20(23)22(3)19-7-5-4-6-17(19)21-18/h4-14H,1-3H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMRDCDDYFAGRZ-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one |
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